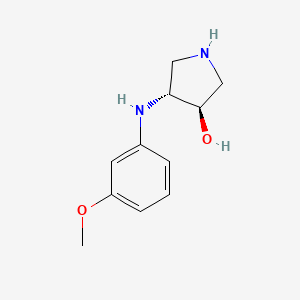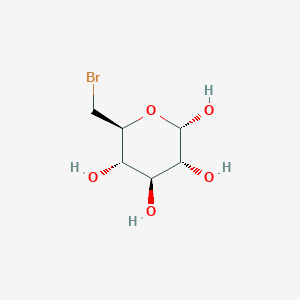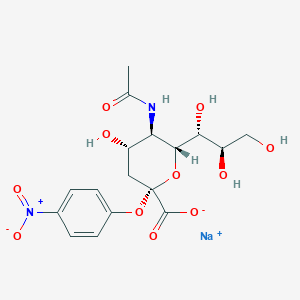
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol is a chiral compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 3-methoxyphenylamino group and a hydroxyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Methoxyphenylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-methoxyphenylamino group, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-((3-Hydroxyphenyl)amino)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(3R,4R)-4-((3-Methylphenyl)amino)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
(3R,4R)-4-(3-methoxyanilino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-4-2-3-8(5-9)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
KRLKMOJJSKIWOA-GHMZBOCLSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)N[C@@H]2CNC[C@H]2O |
SMILES canonique |
COC1=CC=CC(=C1)NC2CNCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)

![N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13356447.png)

![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)

![2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)



![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13356495.png)
![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
